molecular formula C8H15Cl2N5 B2798943 6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride CAS No. 2490426-37-2

6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride

Cat. No. B2798943
CAS RN: 2490426-37-2
M. Wt: 252.14
InChI Key: VSPCUHJSBLUYHI-UHFFFAOYSA-N
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Description

6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride is a chemical compound with the CAS Number: 2490426-37-2 . It has a molecular weight of 252.15 and its IUPAC name is 6-(piperazin-1-yl)pyrimidin-4-amine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H13N5.2ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2,(H2,9,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 252.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Protein Kinase Inhibition

6-Piperazin-1-ylpyrimidin-4-amine derivatives have been explored for their potential as protein kinase inhibitors. A study demonstrated a hybrid flow and microwave approach for preparing broad-spectrum protein kinase inhibitors, highlighting the efficiency of synthesizing such compounds. This methodology facilitated the synthesis of piperazinyl analogues with enhanced yields and atom economy, underscoring the compound's relevance in drug discovery and medicinal chemistry (Russell et al., 2015).

Pharmacological Profiles

Research into conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors has included derivatives of 6-Piperazin-1-ylpyrimidin-4-amine. These studies aim to develop antipsychotic agents with specific receptor selectivity, indicating the compound's utility in designing new therapeutic agents (Raviña et al., 2000).

Luminescent Properties and Electron Transfer

Piperazine substituted naphthalimide derivatives, including those related to 6-Piperazin-1-ylpyrimidin-4-amine, have been synthesized to study their luminescent properties and photo-induced electron transfer. These findings have implications for developing novel fluorescent probes and materials (Gan et al., 2003).

Antitumor Activity

A set of N1-(indan-5-yl)amidrazones incorporating piperazines and related congeners has been synthesized and evaluated for antitumor activity against breast cancer cell lines. This research demonstrates the compound's potential in cancer therapy, particularly for compounds incorporating N-(pyrimidin-2-yl)piperazine (Daldoom et al., 2020).

Antiproliferative Activity

Derivatives of 6-Piperazin-1-ylpyrimidin-4-amine have been synthesized and tested for antiproliferative activity against human cancer cell lines, showcasing some compounds' potential as anticancer agents. This further emphasizes the chemical's role in the development of new therapeutic options (Mallesha et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-piperazin-1-ylpyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5.2ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2,(H2,9,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPCUHJSBLUYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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